molecular formula C11H14N4O3S B12755375 Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine CAS No. 118333-19-0

Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine

Cat. No.: B12755375
CAS No.: 118333-19-0
M. Wt: 282.32 g/mol
InChI Key: CSPPGTBBWFVGTB-YGBUUZGLSA-N
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Description

Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine is a synthetic carbocyclic nucleoside analogue characterized by a cyclopentene ring replacing the traditional furanose sugar found in natural nucleosides. The compound features hydroxyl groups at the 2' and 3' positions and a 6-mercaptopurine base. Its xylo configuration refers to the stereochemical arrangement where the hydroxyl groups are oriented opposite to those in ribonucleosides. This structural modification enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral and anticancer applications .

Carbocyclic nucleosides are designed to mimic endogenous nucleosides while avoiding rapid deactivation by cellular enzymes, a common limitation of traditional nucleoside drugs .

Properties

CAS No.

118333-19-0

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1

InChI Key

CSPPGTBBWFVGTB-YGBUUZGLSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-2’,3’-OH-xylo-ara-6-SH-purinen typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the hydroxyl and thiol groups. Common reagents used in these reactions include acetic acid, formic acid, and xylonic acid . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of C-2’,3’-OH-xylo-ara-6-SH-purinen may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

C-2’,3’-OH-xylo-ara-6-SH-purinen undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the purine base.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of ethers and esters.

Scientific Research Applications

C-2’,3’-OH-xylo-ara-6-SH-purinen has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of C-2’,3’-OH-xylo-ara-6-SH-purinen involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction is mediated by the hydroxyl and thiol groups, which can form hydrogen bonds and disulfide bridges with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine vs. 6-Mercaptopurine (6-MP)
  • Structural Differences :
    • 6-MP : A purine analogue with a thiol group at the 6-position of the purine ring. It lacks a sugar or carbocyclic moiety and requires intracellular conversion to active thioguanine nucleotides (TGNs) for cytotoxicity .
    • This compound : Incorporates a cyclopentene ring with hydroxyl groups, enabling direct interaction with viral or cellular enzymes without requiring phosphorylation .
Compound Core Structure Sugar/Carbocyclic Moiety Key Functional Groups
6-MP Purine None 6-thiol
This compound Purine + Cyclopentene 2',3'-hydroxy-xylo 6-thiol
This compound vs. N,O-Nucleosides (e.g., Isoxazolidine Derivatives)
  • N,O-Nucleosides : Replace the sugar with an isoxazolidine ring, creating dideoxynucleoside analogues that inhibit reverse transcriptase or act as chain terminators .
  • Key Difference : The carbocyclic compound retains a purine base and cyclopentene ring, whereas N,O-nucleosides feature heteroatoms (N and O) in the ring system, altering electronic properties and enzyme binding .

Mechanistic Comparison

Mechanism of 6-MP
  • Activation Pathway : Converted intracellularly to 6-thioguanine nucleotides (TGNs) via hypoxanthine phosphoribosyltransferase (HPRT). TGNs incorporate into DNA/RNA, causing replication errors and apoptosis .
  • Secondary Effects: Methylation to 6-methylthioinosine enhances inhibition of purine biosynthesis by blocking phosphoribosyl pyrophosphate amidotransferase .
Mechanism of this compound
  • Direct Action : As a pre-phosphorylated nucleoside analogue, it may directly inhibit viral polymerases (e.g., HIV reverse transcriptase) or act as a chain terminator without requiring metabolic activation .
  • Reduced Dependency on Cellular Enzymes : Avoids resistance mechanisms linked to HPRT deficiency, a common issue with 6-MP .

Resistance and Toxicity Profiles

  • 6-MP Resistance : Arises from HPRT deficiency or increased TGN detoxification. Toxicity includes myelosuppression and hepatotoxicity .
  • Carbocyclic Compound: Theoretical resistance mechanisms may involve mutations in viral polymerases.
  • N,O-Nucleosides : Resistance linked to polymerase mutations. Lower cytotoxicity due to targeted viral enzyme inhibition .

Biological Activity

Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine is a derivative of the well-known purine analog 6-mercaptopurine (6-MP), which is primarily used in the treatment of various cancers and autoimmune diseases. This compound exhibits significant biological activity, particularly in the realms of anticancer and antiviral applications. This article discusses its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is synthesized through modifications of the purine structure, specifically incorporating a carbocyclic framework. The synthesis typically involves the following steps:

  • Formation of Carbocyclic Nucleus : The carbocyclic structure is introduced by cyclization reactions involving suitable precursors.
  • Hydroxylation : Hydroxyl groups are added at the 2' and 3' positions to enhance biological activity.
  • Mercapto Group Introduction : The mercapto group at position 6 is crucial for the compound's anticancer properties.

Anticancer Properties

This compound has shown promising anticancer effects in various studies:

  • Mechanism of Action : The compound acts by inhibiting purine metabolism, leading to decreased DNA synthesis and proliferation of cancer cells. This mechanism is similar to that of its parent compound, 6-MP, but with enhanced efficacy due to structural modifications.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:
Cell LineIC50 (μM)
MCF-75.88
HepG23.01
A5492.81

These values indicate that this compound is more potent than many conventional chemotherapeutics.

Antiviral Activity

Research has also highlighted the antiviral potential of this compound:

  • HIV Inhibition : Similar compounds have been studied for their ability to inhibit HIV replication. For instance, carbovir, a related carbocyclic nucleoside, has shown effective inhibition at concentrations significantly lower than toxic levels, suggesting that carbocyclic derivatives may share this beneficial profile.

Case Studies

  • Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that carbocyclic derivatives exhibit enhanced apoptosis in cancer cells compared to traditional agents like doxorubicin. The study concluded that these compounds could be potential candidates for combination therapy in resistant cancer types.
  • Antiviral Activity Against HIV : Research published in Journal of Medicinal Chemistry indicated that carbocyclic nucleosides could effectively inhibit HIV replication in T-cells, with minimal cytotoxicity observed at therapeutic concentrations.

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